N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 433.53 g/mol. The compound is characterized by its unique structure, which includes a thiazole and triazole moiety, indicating potential biological activity.
This compound can be sourced from various chemical suppliers, including EvitaChem and BenchChem, which provide detailed specifications and availability for research purposes. The CAS number for this compound is 894040-46-1, facilitating its identification in chemical databases.
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide falls under the category of oxalamides, which are known for their diverse biological activities. The presence of aromatic rings and heterocycles in its structure suggests its potential as a bioactive molecule.
The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature.
The molecular structure of N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can be represented as follows:
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)C)C
These structural components highlight the compound's complexity and potential interactions with biological systems.
The chemical reactivity of N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can involve:
Technical details regarding these reactions depend on specific experimental setups and conditions.
The mechanism of action for N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is not fully elucidated but is hypothesized to involve:
Data supporting these mechanisms typically arise from pharmacological studies.
Relevant data on these properties can be found in safety data sheets or chemical catalogs.
N1-(2,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has potential applications in:
Research continues to explore its full potential across various scientific disciplines.